![molecular formula C9H11N3 B13104196 6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
6-Isopropylimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a core structure in various drugs and biologically active molecules, contributing to properties such as anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach involves the use of cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in a mixture of water and ethanol. This method utilizes a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization as key steps .
Industrial Production Methods: Industrial production of this compound often involves the use of green chemistry approaches to minimize environmental impact. Catalysts such as gold nanoparticles have been employed to enhance the efficiency of the synthesis process. These methods focus on operational simplicity, clean reaction profiles, and the use of environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, metal-free oxidants, and photocatalysts. Reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
6-Isopropylimidazo[1,2-a]pyrimidine has a wide range of scientific research applications due to its versatile biological activities. In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and drug discovery.
Mechanism of Action
The mechanism of action of 6-Isopropylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to therapeutic outcomes such as anti-inflammatory, antiviral, and anticancer activities .
Comparison with Similar Compounds
6-Isopropylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrimidine derivatives. These compounds share structural similarities but differ in their biological activities and applications. For instance, imidazo[1,2-a]pyridine derivatives are known for their antituberculosis activity, while imidazo[1,5-a]pyrimidine derivatives have been evaluated as nonbenzodiazepine GABA receptor agonists and p38 mitogen-activated protein kinase inhibitors .
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyrimidine
- Benzo[4,5]imidazo[1,2-a]pyrimidine
These compounds highlight the diversity and potential of imidazo[1,2-a]pyrimidine derivatives in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-propan-2-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-5-11-9-10-3-4-12(9)6-8/h3-7H,1-2H3 |
InChI Key |
YTNGPNZUMGDACB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=CN=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
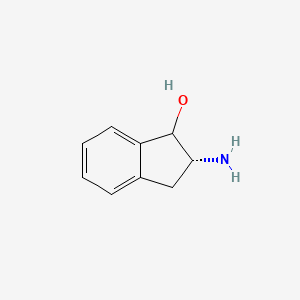
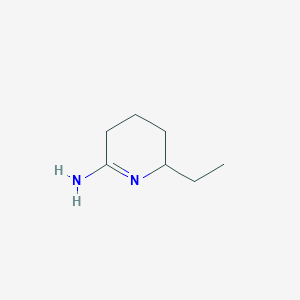
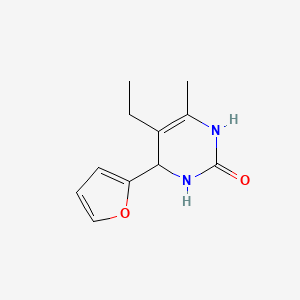
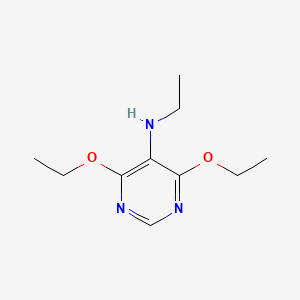
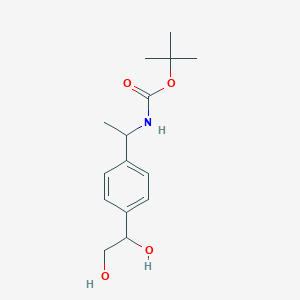
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)

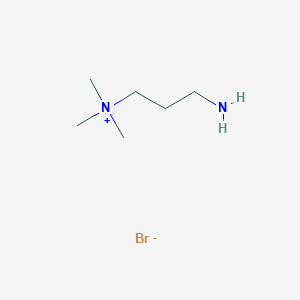
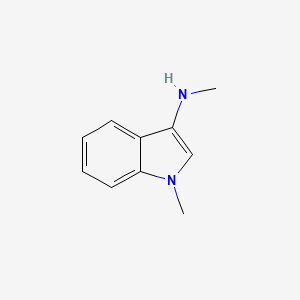
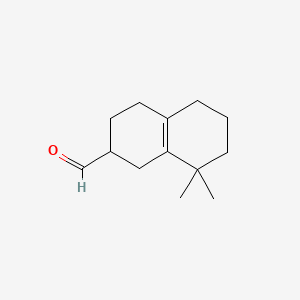

![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)

